molecular formula C23H22N4S B1224673 2-[4-(2-Methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole

2-[4-(2-Methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole

Cat. No.: B1224673
M. Wt: 386.5 g/mol
InChI Key: HTZQTFJZCQZKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole is a member of pyridines and a member of piperazines.

Properties

Molecular Formula

C23H22N4S

Molecular Weight

386.5 g/mol

IUPAC Name

2-[4-(2-methylquinolin-4-yl)piperazin-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C23H22N4S/c1-17-15-22(19-9-5-6-10-20(19)24-17)26-11-13-27(14-12-26)23-25-21(16-28-23)18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3

InChI Key

HTZQTFJZCQZKBO-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=NC(=CS4)C5=CC=CC=C5

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=NC(=CS4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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